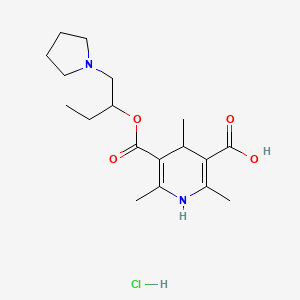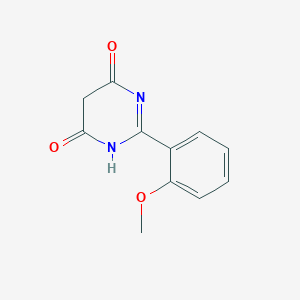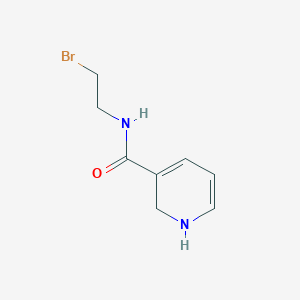
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol, can be achieved through various methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods involve the use of different reagents and conditions to form the imidazole ring structure.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of metal-catalyzed reactions and cyclization processes. For example, the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of imidazole derivatives can be achieved using hydrogen peroxide or other peroxides, while reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . These compounds are also used in the development of pharmaceuticals, agrochemicals, and functional materials .
Mécanisme D'action
The mechanism of action of (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol include other imidazole derivatives such as 2-heptadecyl-4,5-dihydro-1H-imidazole and 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride .
Uniqueness: What sets this compound apart from other imidazole derivatives is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential for specific applications in pharmaceuticals and other industries .
Propriétés
Numéro CAS |
65633-02-5 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(2-octyl-4,5-dihydroimidazol-1-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-8-12-13-9-10-14(12)11-15/h15H,2-11H2,1H3 |
Clé InChI |
VWDVQUXQPXSKPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=NCCN1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)




![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)


